Structural Differentiation: Gelsempervine A's Unique C/D Ring-Opening Behavior Versus Other Sarpagine Alkaloids
Gelsempervine A exhibits a unique solvent-dependent structural equilibrium not observed in other sarpagine-type alkaloids. In aprotic solvents (e.g., CH₃CN), it adopts a C/D ring-opening structure with a keto-amine form (A), while in protic solvents (e.g., CH₃OH), it converts to a transannular zwitterionic structure (B) [1]. This dynamic behavior contrasts with the fixed structures of gelsemine and koumine, which do not undergo such solvent-dependent ring rearrangements [2].
| Evidence Dimension | Solvent-Dependent Structural Interconversion |
|---|---|
| Target Compound Data | Keto-amine (A) in CH₃CN; Zwitterionic (B) in CH₃OH |
| Comparator Or Baseline | Gelsemine, Koumine: Fixed ring structures, no solvent-dependent interconversion reported |
| Quantified Difference | Not applicable (qualitative structural difference) |
| Conditions | NMR spectroscopy in aprotic (CH₃CN) vs. protic (CH₃OH) solvents |
Why This Matters
This unique structural lability may influence Gelsempervine A's interactions with biological targets, solubility profile, and analytical handling, making it a distinct chemical entity for structure-activity relationship (SAR) studies.
- [1] Kitajima, M., et al. P-27 Exploration of New Indole Alkaloids in Gelsemium Plants and Their Tumor Cell Killing Activity. Symposium on the Chemistry of Natural Products, 2006, 48, 319-324. View Source
- [2] Marileo, A.M., et al. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors. International Journal of Molecular Sciences, 2024, 25(6), 3390. View Source
